molecular formula C19H25N5O4S B5593119 4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No.: B5593119
M. Wt: 419.5 g/mol
InChI Key: RQGVFTZIQAYMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.16272547 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and were compared with sodium diclofenac, showing high inhibitory activity and potential therapeutic applications (Abu‐Hashem et al., 2020).

  • Proton-Transfer Compounds : Another research effort involved the synthesis of proton-transfer compounds using aliphatic nitrogen Lewis bases, including morpholine. These structures were analyzed for their hydrogen-bonding patterns, contributing to the understanding of molecular interactions and potential applications in materials science (Smith et al., 2011).

  • Topical Drug Delivery : A study on the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen aimed at improving topical drug delivery. These prodrugs showed enhanced skin permeation, indicating potential for improved therapeutic efficacy in topical applications (Rautio et al., 2000).

  • Antimicrobial Activities : Research on the synthesis of new 1,2,4-triazole derivatives explored their antimicrobial activities. Some compounds demonstrated good to moderate activities against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

  • PET Imaging for Parkinson's Disease : The synthesis of [11C]HG-10-102-01, a new potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlights the application of such compounds in medical imaging and diagnostics (Wang et al., 2017).

  • Ionic Liquid Crystals : A study focused on the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations. These compounds exhibit rich mesomorphic behavior, suggesting applications in materials science and technology (Lava et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-[4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-27-16-3-2-4-17(15-16)29(25,26)24-9-7-22(8-10-24)18-5-6-20-19(21-18)23-11-13-28-14-12-23/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVFTZIQAYMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.